![molecular formula C14H15N5OS B2698191 (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone CAS No. 2320662-98-2](/img/structure/B2698191.png)
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone is a complex organic molecule that features a pyridine ring substituted with a methylthio group and a pyrimidine ring attached to an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The initial step involves the introduction of a methylthio group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a methylthiol reagent.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a suitable amine and an electrophilic carbon source.
Coupling with Pyrimidine: The final step involves coupling the pyridine-azetidine intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.
化学反応の分析
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine and pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Properties
Research indicates that compounds similar to (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone have shown promising activity against various cancer cell lines. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer progression, have been developed using similar structural frameworks. These inhibitors exhibit potent activity against non-small cell lung cancer (NSCLC), demonstrating their potential as therapeutic agents .
Protein Kinase Inhibition
The compound is also being explored for its ability to inhibit protein kinases involved in cell proliferation. Research has identified derivatives that effectively inhibit CDK4 and CDK6, which are critical in regulating the cell cycle and are often overactive in cancers . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can significantly suppress tumorigenicity, migration, and invasion of cancer cells. For example, one study demonstrated that a related compound inhibited NSCLC cell migration by up to 84% at specific concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methylthio group or the azetidine ring can enhance biological activity or selectivity towards specific kinases. This approach allows for the optimization of lead compounds for better therapeutic profiles .
Comparative Data Table
Compound Name | Target | IC50 (µM) | Activity Description |
---|---|---|---|
Compound A | DDR1 | 0.0238 | Potent inhibitor in NSCLC |
Compound B | CDK4 | 0.25 | Effective against cell proliferation |
Compound C | CDK6 | 0.10 | Induces apoptosis in cancer cells |
作用機序
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Palbociclib: A cyclin-dependent kinase inhibitor used in cancer therapy.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: is unique due to its combination of a pyridine ring with a methylthio group and a pyrimidine ring attached to an azetidine moiety. This unique structure provides distinct chemical properties and potential biological activities that are not found in similar compounds.
生物活性
The compound (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role as a potential therapeutic agent.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a methylthio group and a pyrimidine ring attached to an azetidine moiety . Its IUPAC name is (2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone , and it can be synthesized through a multi-step process involving nucleophilic substitution and cyclization reactions.
Synthetic Route Overview
- Formation of the Pyridine Intermediate : Introduction of the methylthio group via nucleophilic substitution.
- Azetidine Ring Formation : Cyclization involving an amine and an electrophilic carbon source.
- Coupling with Pyrimidine : Final coupling step to form the complete structure.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For instance, it has been suggested that similar compounds act as inhibitors of protein kinases, which are crucial in the regulation of cell proliferation and survival .
Research Findings
Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various kinases involved in tumor growth.
Case Studies
- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can inhibit CDK4 and CDK6, which are key regulators in the cell cycle. This inhibition leads to reduced cancer cell proliferation .
- Selectivity and Potency : Compounds structurally related to this compound have demonstrated high selectivity for their targets with IC50 values in the low nanomolar range, indicating strong biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with known inhibitors such as Palbociclib and Imatinib.
Compound Name | Mechanism of Action | Application |
---|---|---|
This compound | Inhibition of protein kinases | Cancer therapy |
Palbociclib | CDK4/6 inhibitor | Breast cancer |
Imatinib | Bcr-Abl inhibitor | Chronic myeloid leukemia |
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-21-13-11(3-2-5-16-13)14(20)19-7-10(8-19)18-12-4-6-15-9-17-12/h2-6,9-10H,7-8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZDPJKTVKLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。